ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride
Description
Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride is a synthetic indole derivative characterized by:
- Indole core: A bicyclic aromatic system with a 2-methyl substitution.
- p-Tolyl group: Attached at the 1-position, enhancing lipophilicity.
- Hydroxypropoxy-piperazine side chain: Introduces hydrogen-bonding capacity and basicity.
- Ester moiety: At the 3-position, which may influence metabolic stability.
- Dihydrochloride salt: Improves aqueous solubility and bioavailability.
Properties
IUPAC Name |
ethyl 5-(2-hydroxy-3-piperazin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4.2ClH/c1-4-32-26(31)25-19(3)29(20-7-5-18(2)6-8-20)24-10-9-22(15-23(24)25)33-17-21(30)16-28-13-11-27-12-14-28;;/h5-10,15,21,27,30H,4,11-14,16-17H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORKRHGBQBHNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCNCC3)O)C4=CC=C(C=C4)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride, identified by the CAS number 1189996-09-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 524.5 g/mol. The structure incorporates a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive and neuroprotective agents .
Research indicates that compounds containing piperazine derivatives often exhibit significant biological activity through various mechanisms:
- Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may exert its effects by modulating neurotransmitter systems and reducing oxidative stress .
- Anti-inflammatory Activity : Studies suggest that it may inhibit pathways associated with inflammation, potentially through the modulation of NF-κB signaling, which is crucial in inflammatory responses .
Pharmacological Studies
Several studies have explored the pharmacological effects of similar compounds:
- Neurotoxicity Inhibition : In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress-induced toxicity. For instance, compounds with structural similarities to ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate have shown IC50 values indicating effective inhibition against neurotoxic agents like hydrogen peroxide (H2O2) .
- Cholinesterase Inhibition : Compounds in this class have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition can enhance cholinergic signaling, which is beneficial in cognitive disorders .
Study on Neuroprotective Effects
A significant study evaluated the neuroprotective effects of similar indole-based compounds on SH-SY5Y neuronal cells subjected to Aβ-induced toxicity. The results indicated that these compounds could significantly reduce cell death and improve cell viability through antioxidant mechanisms.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 3.08 ± 0.29 | Neuroprotection |
| Compound B | 2.91 ± 0.47 | Anti-inflammatory |
In Vivo Studies
In vivo studies using animal models have shown that administration of related compounds leads to improvements in cognitive functions as measured by behavioral tests like the Morris water maze, indicating enhanced memory and learning capabilities.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound alongside related derivatives. For instance, derivatives containing piperazine rings have shown promising antibacterial and antifungal activities against various pathogens. The structure-activity relationship (SAR) indicates that modifications in the indole or piperazine portions can significantly enhance antimicrobial efficacy .
Neuropharmacological Potential
The compound's structural similarity to other neuroactive agents suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease. Research has demonstrated that compounds with indole and piperazine structures exhibit affinity for dopamine receptors, which are crucial in managing Parkinson’s symptoms . Specifically, derivatives have been synthesized to evaluate their binding affinities to dopamine D2 and D3 receptors, showing varying degrees of selectivity that could be exploited for therapeutic purposes.
Antioxidant Properties
In vitro studies have assessed the antioxidant capabilities of this compound, revealing that certain derivatives exhibit significant radical scavenging activity. For example, compounds derived from similar structures have been tested against standard antioxidant drugs, showing comparable or superior activity . This suggests potential uses in formulations aimed at reducing oxidative stress-related damage in cells.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in disease pathways. For instance, docking simulations against enzymes such as MurB (a key enzyme in bacterial cell wall synthesis) have been conducted to predict binding affinities and elucidate mechanisms of action . Such studies are essential for guiding further development of this compound as a lead molecule in drug discovery.
Summary Table of Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their functional differences are summarized below:
Key Observations :
- Salt Form : The dihydrochloride salt likely confers superior solubility over neutral analogs like methyl phenyl indole, which lack ionizable groups .
- Ester vs. Carboxylic Acid : The ethyl ester at the 3-position may delay hydrolysis compared to free carboxylic acids, prolonging metabolic stability .
Insecticidal and PLA2 Inhibition
- Methyl phenyl indole demonstrated the highest potency among tested indole derivatives, suppressing insect immune responses via PLA2 inhibition . The target compound’s hydroxypropoxy group may similarly interact with PLA2’s catalytic site, though its efficacy requires validation.
Central Nervous System (CNS) Targeting
- Piperazine-containing indoles (e.g., ) often target GPCRs or neurotransmitter transporters. The target compound’s piperazine moiety positions it as a candidate for CNS applications, though its p-tolyl group may reduce blood-brain barrier permeability compared to smaller substituents (e.g., methoxy in ).
Antimicrobial Potential
- Anthraquinone-indole hybrids (e.g., 1f and 1g) showed antimycobacterial activity (MIC values ~2 µg/mL) . While the target compound lacks anthraquinone groups, its indole-piperazine scaffold could be modified for similar applications.
Pharmacokinetic Considerations
- Solubility : The dihydrochloride salt enhances aqueous solubility, critical for oral bioavailability. Neutral analogs (e.g., methyl phenyl indole) may require formulation adjustments .
- Metabolism : Ester hydrolysis could generate a carboxylic acid metabolite, analogous to prodrug strategies seen in indole acetyl hydrazine derivatives .
Binding Interactions and Conformational Analysis
- The hydroxypropoxy group may form hydrogen bonds with residues like Ser197 or Lys160 (observed in indole-protein interactions ), enhancing target affinity.
- Ring puckering in the indole core (quantified via Cremer-Pople coordinates ) could influence binding pocket compatibility. For example, non-planar conformations may better fit hydrophobic enzyme cavities.
Q & A
Basic: What established synthetic routes are available for synthesizing ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving:
- Condensation reactions using 3-formyl-indole derivatives with aminothiazolones or thioureas under reflux in acetic acid (Method A and B in Scheme 2, ).
- Recrystallization from DMF/acetic acid mixtures for purification .
Table 1: Key Reaction Conditions from and
| Method | Reagents | Conditions | Purification |
|---|---|---|---|
| Method A | 2-aminothiazol-4(5H)-one, sodium acetate, acetic acid | Reflux (3–5 h) | DMF/acetic acid recrystallization |
| Method B | Thiourea, chloroacetic acid, sodium acetate | Reflux (3–5 h) | Ethanol/diethyl ether washing |
Basic: How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Structural confirmation : Use NMR (¹H/¹³C) to verify indole and piperazine moieties, mass spectrometry for molecular weight validation, and X-ray crystallography for stereochemical resolution (e.g., analogs in ) .
- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) and TLC (silica gel, chloroform:methanol 9:1) to detect impurities. Cross-reference pharmacopeial standards for hydrochloride salts (e.g., ) .
Advanced: How can computational modeling optimize the synthesis of this compound?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, as demonstrated by ICReDD’s workflow ( ).
- Condition optimization : Apply machine learning to experimental datasets (e.g., solvent polarity, temperature) to narrow optimal parameters. For example, acetic acid’s role as a solvent/catalyst in can be modeled for alternative solvents .
Advanced: How should researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like impurity profiles ( ) or salt-form stability ( ) .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use DMF/acetic acid mixtures ( ).
- Chromatography : Apply silica gel column chromatography with gradient elution (hexane:ethyl acetate → methanol) .
- Membrane filtration : Utilize nanofiltration for large-scale separation (CRDC subclass RDF2050104, ) .
Advanced: What reactor design considerations apply to scaling up synthesis?
Methodological Answer:
- Reaction fundamentals : Optimize heat/mass transfer using microreactors for exothermic steps (e.g., piperazine coupling).
- Process control : Implement real-time monitoring (e.g., PAT tools) aligned with CRDC subclass RDF2050108 ( ).
- Safety : Assess thermal stability via DSC to prevent decomposition during scale-up .
Advanced: How can researchers evaluate the compound’s stability under varying conditions?
Methodological Answer:
- Stress testing : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC ( ).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life, correlating with hydrolytic susceptibility of the ester group .
Basic: What analytical techniques are critical for detecting process-related impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
